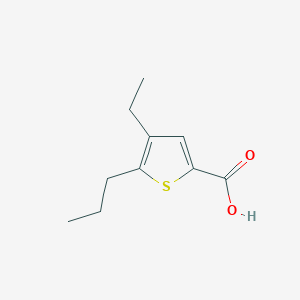

4-Ethyl-5-propylthiophene-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Ethyl-5-propylthiophene-2-carboxylic acid: is an organic compound with the molecular formula C10H14O2S and a molecular weight of 198.28 g/mol . It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of ethyl and propyl substituents at the 4 and 5 positions, respectively, along with a carboxylic acid group at the 2 position. This compound is of interest in various fields of research due to its unique chemical structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-propylthiophene-2-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

Introduction of Substituents: The ethyl and propyl groups can be introduced through Friedel-Crafts alkylation reactions. This involves the reaction of thiophene with ethyl chloride and propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Carboxylation: The carboxylic acid group can be introduced through the carboxylation of the thiophene ring using carbon dioxide under high pressure and temperature in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

4-Ethyl-5-propylthiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent, room temperature.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent, reflux conditions.

Substitution: Halogenating agents (e.g., bromine), Lewis acids (e.g., aluminum chloride), inert atmosphere, low temperature.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of halogenated thiophenes or other substituted derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Drug Development :

- 4-Ethyl-5-propylthiophene-2-carboxylic acid serves as a building block for synthesizing various pharmaceutical compounds. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.

- Studies have shown that compounds derived from thiophene can exhibit significant biological activity, including enzyme inhibition and receptor modulation. For instance, research indicates that similar thiophene compounds can inhibit specific enzymes through competitive inhibition mechanisms, enhancing their potential as pharmacological agents .

-

Neuropharmacology :

- Thiophene derivatives are being investigated for their role in neuropharmacology, particularly concerning cannabinoid receptors. Research has focused on developing positron emission tomography (PET) tracers to visualize cannabinoid receptor type 2 (CB2) in patients with neurodegenerative diseases. The binding affinities of these compounds suggest potential therapeutic applications in treating conditions associated with neuroinflammation .

Agrochemical Applications

- Pesticides and Herbicides :

- The compound's structure is conducive to modifications that enhance its efficacy as an agrochemical. Its derivatives have been explored for use in developing effective pesticides and herbicides, targeting specific plant pathogens or pests while minimizing environmental impact .

- The carboxylic acid functionality allows for better solubility and bioavailability in agricultural formulations, potentially leading to improved crop protection strategies.

Case Studies

Mécanisme D'action

The mechanism of action of 4-ethyl-5-propylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, while the thiophene ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene-2-carboxylic acid: Lacks the ethyl and propyl substituents, making it less hydrophobic.

4-Methylthiophene-2-carboxylic acid: Contains a methyl group instead of ethyl and propyl groups, resulting in different steric and electronic properties.

5-Propylthiophene-2-carboxylic acid: Lacks the ethyl group, affecting its overall reactivity and solubility.

Uniqueness

4-Ethyl-5-propylthiophene-2-carboxylic acid is unique due to the presence of both ethyl and propyl groups, which can influence its chemical reactivity, solubility, and interactions with other molecules. These substituents can enhance its hydrophobicity and potentially improve its performance in various applications.

Activité Biologique

4-Ethyl-5-propylthiophene-2-carboxylic acid is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a thiophene ring substituted with ethyl and propyl groups, along with a carboxylic acid functional group. The synthesis typically involves:

- Formation of the Thiophene Ring : Utilizing the Paal-Knorr synthesis method, which involves cyclization of 1,4-diketones with sulfur sources under acidic conditions.

- Substituent Introduction : Employing Friedel-Crafts alkylation reactions to introduce ethyl and propyl groups.

- Carboxylation : The introduction of the carboxylic acid group through carboxylation using carbon dioxide under high pressure and temperature in the presence of sodium hydroxide.

The biological activity of this compound may involve several mechanisms:

- Enzyme Interaction : The compound may interact with enzymes or receptors in biological systems, influencing their activity. The thiophene ring can participate in π-π interactions, while the carboxylic acid group facilitates hydrogen bonding.

- Receptor Modulation : Preliminary studies suggest that it may bind to specific receptors involved in inflammatory responses or microbial defense mechanisms.

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various thiophene derivatives, including this compound. Results indicated that compounds with similar structures exhibited significant activity against Gram-positive bacteria, suggesting that this compound could have comparable effects .

Study 2: In vitro Anti-inflammatory Assay

In vitro assays demonstrated that thiophene derivatives could inhibit the production of pro-inflammatory cytokines in activated macrophages. Although specific data for this compound is not yet published, it is hypothesized that it may exhibit similar anti-inflammatory effects due to its structural properties .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-ethyl-5-propylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2S/c1-3-5-8-7(4-2)6-9(13-8)10(11)12/h6H,3-5H2,1-2H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFYZRSSOKPILW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=C(S1)C(=O)O)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.